molecular formula C18H29ClN2O3S B611167 TASIN-1 Hydrochloride CAS No. 1678515-13-3

TASIN-1 Hydrochloride

Cat. No. B611167
M. Wt: 388.95
InChI Key: TXDTUQPRRXNCLP-UHFFFAOYSA-N
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Description

TASIN-1 Hydrochloride is a selective inhibitor of truncated APC . It acts by selectively killing colorectal cancer cells that express truncated APC by reducing cellular cholesterol levels and inducing apoptotic cell death through the ER stress/ROS/JNK signaling in colon cancer cells .


Synthesis Analysis

The synthesis of TASIN-1 Hydrochloride involves several steps, but the exact process is not detailed in the available sources. The compound is commercially available and is often used in research settings .


Molecular Structure Analysis

The empirical formula of TASIN-1 Hydrochloride is C18H28N2O3S · HCl . The molecular weight is 388.95 . The SMILES string representation is CC(CC1)CCN1C(CC2)CCN2S(C3=CC=C(OC)C=C3)(=O)=O.[H]Cl .

Scientific Research Applications

1. Targeted Action in Colorectal Cancer

TASIN-1 Hydrochloride (TASIN-1) shows promise in selectively targeting cancer cells with specific mutations in colorectal cancer. Studies have demonstrated that TASIN-1 is particularly effective against cells with truncations in the adenomatous polyposis coli (APC) gene, a common mutation in colorectal cancer. This specificity is attributed to TASIN-1's mechanism of action, which involves the inhibition of cholesterol biosynthesis, thereby selectively killing APC-truncated cancer cells while sparing normal and wild-type APC cells (Zhang et al., 2016).

2. Mechanism of Inducing Cell Death

TASIN-1 triggers apoptotic cell death in cancer cells by inducing endoplasmic reticulum (ER) stress, leading to the activation of c-Jun N-terminal kinase (JNK) and the production of reactive oxygen species (ROS). This process is facilitated through cholesterol depletion and the inhibition of the AKT pro-survival signaling pathway in truncated APC colon cancer cells (Zhang et al., 2018).

3. Inhibition of Cholesterol Biosynthesis Enzymes

Further research has identified that TASIN compounds, including TASIN-1, inhibit enzymes in the post-squalene cholesterol biosynthetic pathway, such as EBP, DHCR7, and DHCR24. Notably, the inhibition of the EBP enzyme is critical for the anticancer effects of TASINs, as this inhibition leads to the depletion of downstream sterols, which are vital for cancer cell survival. This highlights EBP as a key target in APC mutant colorectal cancer (Theodoropoulos et al., 2020).

4. Development of TASIN Analogues

Efforts have been made to develop analogues of TASIN-1 that maintain its specificity for targeting colorectal cancer cells with APC mutations. These analogues have been evaluated for their potency, selectivity, metabolic stability, and pharmacokinetic properties. This research represents an ongoing effort to advance targeted therapies for colorectal cancer (Wang et al., 2019).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18;/h3-6,15-16H,7-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDTUQPRRXNCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TASIN-1 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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